molecular formula C22H21ClN2O3S B11117324 Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate

Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11117324
M. Wt: 428.9 g/mol
InChI Key: RROFBHZVXOWLOE-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, introduction of the cyano group, and attachment of the ethyl ester and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is unique due to its combination of a quinoline ring, cyano group, and sulfanyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 4-[[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C22H21ClN2O3S/c1-2-28-20(27)11-16(26)13-29-22-18(12-24)21(14-7-9-15(23)10-8-14)17-5-3-4-6-19(17)25-22/h7-10H,2-6,11,13H2,1H3

InChI Key

RROFBHZVXOWLOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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